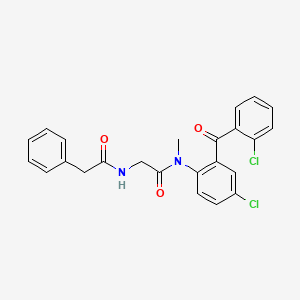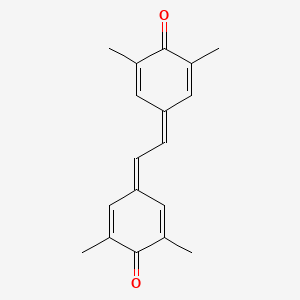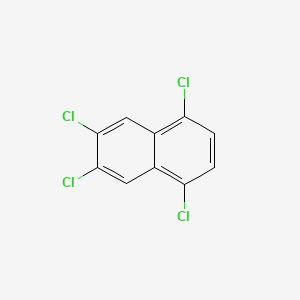
2-azido-N-(1-phenylethenyl)-7H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-azido-N-(1-phenylethenyl)-7H-purin-6-amine is a synthetic organic compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds, which are significant in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-N-(1-phenylethenyl)-7H-purin-6-amine typically involves multi-step organic reactions
Azidation: The halogenated purine derivative is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to introduce the azido group.
Substitution: The azido-purine intermediate is then reacted with a phenylethenyl halide in the presence of a base such as potassium carbonate (K₂CO₃) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-azido-N-(1-phenylethenyl)-7H-purin-6-amine can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The phenylethenyl group can participate in electrophilic aromatic substitution reactions.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Electrophiles, Lewis acids
Cycloaddition: Alkynes, copper(I) catalysts
Major Products
Reduction: 2-amino-N-(1-phenylethenyl)-7H-purin-6-amine
Cycloaddition: Triazole derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for its potential as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 2-azido-N-(1-phenylethenyl)-7H-purin-6-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, through its azido and phenylethenyl groups. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-azido-7H-purin-6-amine: Lacks the phenylethenyl group, making it less hydrophobic and potentially less bioactive.
N-(1-phenylethenyl)-7H-purin-6-amine: Lacks the azido group, which may reduce its reactivity in cycloaddition reactions.
Uniqueness
2-azido-N-(1-phenylethenyl)-7H-purin-6-amine is unique due to the presence of both the azido and phenylethenyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H10N8 |
|---|---|
Peso molecular |
278.27 g/mol |
Nombre IUPAC |
2-azido-N-(1-phenylethenyl)-7H-purin-6-amine |
InChI |
InChI=1S/C13H10N8/c1-8(9-5-3-2-4-6-9)17-12-10-11(16-7-15-10)18-13(19-12)20-21-14/h2-7H,1H2,(H2,15,16,17,18,19) |
Clave InChI |
CYACHKUVMPBNOQ-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=CC=C1)NC2=NC(=NC3=C2NC=N3)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B13801788.png)
![2-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13801793.png)
![2-Fluoro-4-(4-pentylcyclohexyl)-1-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B13801795.png)



![11H-Dibenzo[c,f][1,2]diazepine](/img/structure/B13801817.png)


![2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13801837.png)

![3,5-Dibromo-2-[[[(4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801847.png)


